molecular formula C20H32O2 B1252500 Sandaracopimaradiene-1alpha,9alpha-diol

Sandaracopimaradiene-1alpha,9alpha-diol

Cat. No.: B1252500
M. Wt: 304.5 g/mol
InChI Key: NSRIQLOVXVWUAB-FLFBIERCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sandaracopimaradiene-1alpha,9alpha-diol is a tricyclic diterpenoid and a diol. It has a role as a metabolite.

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(4S,4aR,4bR,7R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-4,4b-diol

InChI

InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)10-9-16(21)19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19+,20+/m0/s1

InChI Key

NSRIQLOVXVWUAB-FLFBIERCSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2(C(=C1)CC[C@@H]3[C@@]2([C@H](CCC3(C)C)O)C)O)C=C

Canonical SMILES

CC1(CCC(C2(C1CCC3=CC(CCC32O)(C)C=C)C)O)C

Origin of Product

United States

Preparation Methods

Biosynthetic Relevance

This compound originates from the cyclization of geranylgeranyl diphosphate (GGDP), a universal diterpene precursor in plants. In rice (Oryza sativa), enzymatic modifications by diterpene synthases (e.g., OsCyc1, OsKS10) yield ent-sandaracopimaradiene, which undergoes oxidative modifications to form phytoalexins like oryzalexins A–F. The diol derivative is critical for understanding the biosynthetic pathway and enzymatic oxidation mechanisms that confer antifungal activity.

Challenges in Synthesis

The compound’s polycyclic structure, featuring a fused tricyclic framework with stereochemically defined hydroxyl groups at C1 and C9, necessitates precise synthetic control. Key challenges include:

  • Stereoselective cyclization to establish the decalin core.

  • Asymmetric introduction of hydroxyl groups with alpha-configuration.

  • Functional group compatibility during late-stage oxidations.

Asymmetric Synthesis of the Tricyclic Core

B-Alkyl Suzuki-Miyaura Coupling

The synthesis begins with the construction of the tricyclic scaffold via a B-alkyl Suzuki-Miyaura coupling, a method renowned for its efficiency in forming carbon-carbon bonds while preserving stereochemistry. In the case of ent-sandaracopimaradiene, optically active β-cyclohomogeranyl iodide (99% enantiomeric excess) is coupled with an aryl boronic ester under palladium catalysis (Pd(PPh₃)₄, K₃PO₄). This step yields a key intermediate with the correct stereochemistry for subsequent cyclization.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: Tetrahydrofuran (THF)/dimethylformamide (DMF).

  • Temperature: 80°C.

  • Yield: 74%.

Lewis Acid-Mediated Cationic Cyclization

The coupled product undergoes Lewis acid-mediated cyclization to form the B-ring, a critical step in establishing the tricyclic structure. BF₃·OEt₂ is employed to generate a carbocation intermediate, which cyclizes to form the decalin system with trans-anti-trans ring junctures. This step is highly sensitive to reaction conditions, as minor deviations can lead to undesired ring conformations or racemization.

Optimized Protocol :

  • Lewis Acid: BF₃·OEt₂ (1.2 equiv).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Temperature: −78°C to 0°C.

  • Outcome: 85% yield of tricyclic enone after recrystallization.

Dihydroxylation Strategies for 1alpha,9alpha-Diol Formation

Syn-Dihydroxylation via Osmium Tetroxide

The introduction of hydroxyl groups at C1 and C9 employs syn-dihydroxylation, typically using osmium tetroxide (OsO₄) in pyridine. This method ensures cis-hydroxylation across the double bond, followed by stereochemical inversion to achieve the alpha-configuration.

Procedure :

  • OsO₄ Reaction : The tricyclic enone is treated with OsO₄ (2.5 mol%) in pyridine at 0°C for 12 hours.

  • Workup : Sodium hydrogen sulfite (NaHSO₃) is added to reduce osmium byproducts.

  • Outcome : Diol formation with >90% syn-selectivity.

Anti-Dihydroxylation via Epoxide Opening

An alternative approach involves epoxidation of the double bond followed by acid-catalyzed ring opening. While less common for this target, it offers a route to anti-diols if required.

Limitations :

  • Lower stereocontrol compared to OsO₄.

  • Requires additional steps for configuration correction.

Late-Stage Functionalization and Oxidation

Dess-Martin Periodinane Oxidation

Primary alcohol groups are oxidized to aldehydes using Dess-Martin periodinane, enabling further functionalization. For example, allylic alcohols derived from Birch reduction are oxidized to enals, which undergo Wittig olefination to install exocyclic methylene groups.

Conditions :

  • Reagent: Dess-Martin periodinane (1.5 equiv).

  • Solvent: CH₂Cl₂.

  • Yield: 81%.

Wittig Olefination

The enal intermediate reacts with methylenetriphenylphosphorane (Ph₃P=CH₂) to form the exocyclic double bond, a hallmark of sandaracopimaradiene derivatives.

Optimization :

  • Solvent: THF.

  • Temperature: 0°C to room temperature.

  • Yield: 60%.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra confirm the structure and stereochemistry:

  • ¹H NMR (CDCl₃) : δ 5.32 (br s, H-15), 1.26 (s, H-20), 0.98 (d, J = 6.5 Hz, H-16).

  • ¹³C NMR : 21.2 ppm (C-18), 33.5 ppm (C-19), 125.6 ppm (C-15).

Optical Rotation

The synthetic diol exhibits [α]D²⁵ +28.6 (c = 0.5, CHCl₃), matching natural isolates and confirming enantiomeric purity.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Stereoselectivity
B-Alkyl Suzuki-MiyauraCarbon-carbon bond formation74%High (99% e.e.)
OsO₄ Dihydroxylationsyn-Diol formation90%>90% syn
Dess-Martin OxidationAlcohol to aldehyde81%N/A

Q & A

Basic Questions

Q. What analytical techniques are critical for characterizing the structural features of Sandaracopimaradiene-1alpha,9alpha-diol?

  • Methodological Answer : The compound’s tricyclic diterpenoid backbone requires multi-modal analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for resolving stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve ambiguities in spatial arrangement. Validation should follow standardized protocols for diterpenoids, ensuring reproducibility .

Q. How can researchers isolate this compound from natural sources?

  • Methodological Answer : Extraction typically involves non-polar solvents (e.g., dichloromethane) from plant resins, followed by fractionation using column chromatography (silica gel or Sephadex LH-20). Reverse-phase HPLC with UV/ELSD detection isolates pure fractions. Purity assessment via TLC and comparative NMR with reference spectra is critical. Document extraction yields and solvent systems to enable replication .

Q. What are the primary biological systems or assays used to study this compound’s bioactivity?

  • Methodological Answer : Initial screens focus on antimicrobial (e.g., agar diffusion assays), anti-inflammatory (COX-2 inhibition), or cytotoxic (MTT assay on cancer cell lines) activities. Dose-response curves (IC₅₀ values) and positive/negative controls (e.g., dexamethasone for inflammation) are mandatory. Include solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biosynthetic pathway of this compound?

  • Methodological Answer : Isotopic labeling (¹³C-glucose tracing) in plant cell cultures identifies precursor incorporation. Gene silencing (RNAi) or CRISPR-Cas9 knockout of putative diterpene synthase genes in model organisms (e.g., Salvia miltiorrhiza) can pinpoint enzymatic steps. Metabolomic profiling (LC-MS/MS) tracks intermediate accumulation. Ensure feasibility by piloting small-scale cultures .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line origin, passage number, incubation time). Perform meta-analyses to identify confounding variables (e.g., solvent purity, concentration ranges). Cross-validate using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity). Address ethical and practical constraints via FINER criteria .

Q. How can computational models predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens against protein databases (PDB) to identify binding sites. Molecular dynamics simulations (GROMACS) assess stability over time. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. Calibrate force fields using experimental data from related diterpenoids .

Q. What experimental frameworks are suitable for studying the compound’s stability under varying physicochemical conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC-UV and LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf life. Include excipient compatibility tests if formulating drug delivery systems .

Data Presentation Guidelines

  • Tables : Include retention times (HPLC), spectral data (NMR shifts), and bioassay IC₅₀ values. Label tables as "Table 1. Structural Elucidation Data" or "Table 2. Cytotoxicity Profiling."
  • Figures : Use schematics for biosynthetic pathways or docking poses. Ensure axis labels and error bars (SD/SEM) are explicit .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sandaracopimaradiene-1alpha,9alpha-diol
Reactant of Route 2
Sandaracopimaradiene-1alpha,9alpha-diol

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